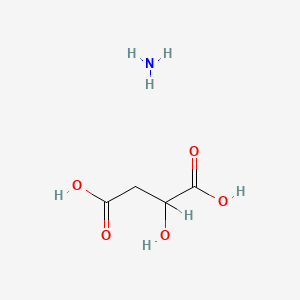

Ammonium bimalate

Description

Current State of Scholarly Inquiry and Research Landscape for Ammonium (B1175870) Bimalate

The current research landscape for ammonium bimalate as a standalone subject of investigation is relatively sparse. Scholarly inquiry into this specific compound has largely been superseded by broader studies into the classes of compounds it represents, namely chiral molecules and their salts. Its primary modern relevance is often as a historical touchstone in discussions of stereochemistry and the development of techniques for resolving enantiomers. Contemporary research that mentions ammonium bimalate often does so in the context of co-crystallization and the formation of quasiracemates, particularly with ammonium bitartrate, a phenomenon first observed by Louis Pasteur in the 19th century. rsc.orgresearchgate.net

Interdisciplinary Relevance of Ammonium Bimalate within Chemical Sciences

The interdisciplinary relevance of ammonium bimalate is most pronounced at the intersection of organic, physical, and analytical chemistry. Its significance lies in its chirality, stemming from the stereocenter in the malate (B86768) anion. This makes it a valuable subject for studies in:

Stereochemistry: As one of the compounds used in early investigations of optical activity and molecular asymmetry, it serves as a classical example for understanding the properties and interactions of enantiomers and diastereomers. researchgate.net

Crystallography: The study of the crystal structure of ammonium bimalate and its co-crystals provides insights into intermolecular interactions, hydrogen bonding, and crystal packing of chiral salts. rsc.orgresearchgate.net Research on quasiracemates involving ammonium bimalate explores the subtle energetic balances that dictate the formation of co-crystals over simple mixtures. rsc.org

Analytical Chemistry: The development of methods to separate and identify enantiomers has been a significant area of research, and compounds like ammonium bimalate have been part of the foundational knowledge that spurred the advancement of chiral chromatography and other separation techniques. researchgate.net

While malic acid itself is widely used in the food industry as an acidulant, the specific applications of ammonium bimalate in food chemistry are not extensively documented in recent scholarly literature.

Methodological Approaches Employed in Ammonium Bimalate Studies

The study of ammonium bimalate and related compounds has evolved with the advancement of chemical instrumentation.

Synthesis and Crystallization: Historically, the preparation of ammonium bimalate involved straightforward acid-base reactions. Modern studies focusing on its co-crystals, such as the quasiracemate with ammonium (+)-bitartrate, employ controlled crystallization techniques to investigate heteroepitaxial growth. amercrystalassn.org

Structural Analysis: While early studies relied on goniometry to describe crystal shapes, contemporary analysis would invariably involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms and the nature of intermolecular forces. rsc.orgresearchgate.net Powder X-ray diffraction would be used to characterize bulk crystalline samples.

Spectroscopic and Thermal Analysis: Standard characterization of ammonium bimalate would involve a suite of modern analytical techniques. Fourier-transform infrared (FTIR) and Raman spectroscopy would be used to identify functional groups and study hydrogen bonding. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy would confirm the molecular structure. researchgate.net Thermal analysis techniques such as differential scanning calorimetry (DSC) could be employed to determine melting points and other thermal transitions with high precision. researchgate.net

Chemical and Physical Properties of Ammonium Bimalate

Basic chemical and physical properties of ammonium bimalate are summarized in the table below. pageplace.deethernet.edu.et

| Property | Value |

| Molecular Formula | C4H9NO5 |

| Molecular Weight | 151.119 g/mol |

| CAS Registry Number | 5972-71-4 |

| Appearance | Orthorhombic crystals |

| Melting Point | 160–161 °C |

| Density | 1.15 g/cm³ |

| Solubility | Soluble in 3 parts water, slightly soluble in alcohol |

Structure

3D Structure of Parent

Properties

CAS No. |

6283-27-8 |

|---|---|

Molecular Formula |

C4H9NO5 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

azanium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |

InChI Key |

RMIOHTPMSWCRSO-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)O)C(=O)O.N |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)[O-].[NH4+] |

Other CAS No. |

6283-27-8 5972-71-4 |

Related CAS |

20261-05-6 5972-71-4 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Ammonium Bimalate

Established Laboratory Synthesis Routes for Ammonium (B1175870) Bimalate

Solution-Phase Preparation Techniques

The primary and most established method for synthesizing ammonium bimalate in a laboratory setting is through the neutralization reaction of malic acid with ammonia (B1221849) in an aqueous solution. This technique involves dissolving malic acid in water and subsequently adding an ammonia solution, such as ammonium hydroxide (B78521), in a controlled manner. The reaction is typically monitored by pH, with the addition of the ammonia solution continuing until a specific pH is achieved, indicating the formation of the monoammonium salt. Following the neutralization, the ammonium bimalate is isolated by evaporating the solvent, which leads to the crystallization of the product.

Historical accounts of this synthesis date back to the late 19th century. Kendrick, in 1897, first detailed a method involving the neutralization of malic acid with ammonium hydroxide. vulcanchem.com This foundational process was later refined by Holmberg in 1928, who improved the purity of the final product through controlled recrystallization techniques. vulcanchem.com These early methods have remained fundamental to the laboratory-scale production of ammonium bimalate.

The reaction can be represented as:

HOOCCH(OH)CH₂COOH + NH₃ → NH₄OOCCH(OH)CH₂COOH

This solution-phase method is favored for its simplicity and the use of readily available reagents. The resulting ammonium bimalate is a crystalline solid with a melting point of 160–161°C. vulcanchem.com

Solid-State Synthesis Approaches

While solution-phase synthesis is common, solid-state synthesis offers an alternative route. This approach involves the direct reaction of solid malic acid with a solid ammonium salt or the exposure of solid malic acid to ammonia gas. Solid-state reactions are often initiated by mechanical grinding or by heating the mixture of reactants. These methods can be advantageous in terms of reduced solvent waste and potentially different polymorphic forms of the final product.

One notable example of a related solid-state synthesis involves the preparation of hydroxyapatite, where ammonium salts are used in solid-state reactions. researchgate.net Although not directly for ammonium bimalate, this demonstrates the feasibility of solid-state reactions involving ammonium compounds. Research into the specific solid-state synthesis of ammonium bimalate focuses on the mechanochemical activation of malic acid and an appropriate ammonia source. The efficiency and yield of such reactions depend on factors like grinding time, temperature, and the physical properties of the reactants.

Novel and Green Chemistry Synthetic Strategies for Ammonium Bimalate

Environmentally Benign Synthetic Pathways

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes for ammonium bimalate. ajrconline.org These strategies aim to minimize waste, use safer solvents, and improve energy efficiency. One approach is the use of water as a solvent, which is non-toxic and readily available, aligning with green chemistry principles. innovareacademics.in

A significant area of development is the use of bio-based production methods. Microbial fermentation processes can produce malic acid, which can then be converted to ammonium bimalate. researchgate.net For instance, the fungus Aspergillus oryzae can produce malic acid from various carbon sources, and using an ammonium-based nitrogen source in the fermentation media can directly lead to the formation of ammonium malate (B86768). This biological pathway offers a renewable and potentially more sustainable alternative to traditional chemical synthesis.

Another green approach involves the synthesis of related compounds, such as protic ionic liquids (PILs), using solvent-free methods. acs.org For example, the reaction of tris(2-hydroxyethyl)amine with malic acid has been carried out without a solvent, yielding the corresponding hydrogen malate salt with high efficiency. acs.org This methodology could potentially be adapted for the synthesis of ammonium bimalate by using ammonia as the base, thereby avoiding the use of organic solvents.

Catalytic Approaches to Ammonium Bimalate Synthesis

Catalysis offers a promising avenue for improving the efficiency and selectivity of ammonium bimalate synthesis. While the direct neutralization reaction is straightforward, catalysts can play a role in alternative synthetic routes or in the production of the precursors.

For instance, the synthesis of ammonia itself, a key reactant, is a major industrial catalytic process (the Haber-Bosch process). utwente.nladvancedsciencenews.comnih.gov Advances in catalysis for ammonia synthesis, particularly those focusing on milder reaction conditions and green hydrogen sources, indirectly contribute to a more sustainable production of ammonium bimalate. utwente.nlbre.comresearchgate.net Electrocatalytic and photocatalytic methods for ammonia synthesis from nitrogen and water are being actively researched, which could provide a greener source of ammonia for the synthesis of its salts. frontiersin.orgrsc.orgcase.edu

Furthermore, enzymatic catalysis presents a highly specific and efficient route. The enzyme fumarase, for example, catalyzes the reversible hydration of fumarate (B1241708) to L-malate (B1240339). This biocatalytic approach, often employed in industrial malic acid production, can be integrated with a subsequent neutralization step to produce ammonium bimalate.

Optimization of Reaction Parameters and Yield Enhancement in Ammonium Bimalate Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of ammonium bimalate. Key parameters in the solution-phase synthesis include temperature, pH, reaction time, and the molar ratio of reactants.

Table 1: Key Parameters for Optimization in Solution-Phase Synthesis

| Parameter | Influence on Synthesis | Optimal Conditions |

|---|---|---|

| Temperature | Affects reaction rate and solubility of reactants and products. | Often performed at room temperature to moderate temperatures to control the exothermic neutralization and prevent decomposition. lukasiewicz.gov.pl |

| pH | Determines the final salt form (mono- or diammonium salt). | Careful control is necessary to achieve the desired bimalate form. |

| Reaction Time | Ensures complete neutralization. | Varies depending on the scale and mixing efficiency. acs.org |

| Molar Ratio | A slight excess of one reactant may be used to drive the reaction to completion. | An equimolar amount of malic acid and ammonia is theoretically required. acs.org |

In fermentation-based production of malic acid, the nitrogen source is a critical factor for yield enhancement. Studies have shown that using ammonium as the nitrogen source can lead to higher malate titers in fermentations with Aspergillus oryzae. Specifically, when ammonium is used as the nitrogen source, malate titers can reach up to 4.9 g/L. The ratio of ammonium to other nitrogen sources, like nitrate (B79036), can also be optimized to improve crop yield and nitrogen assimilation efficiency in agricultural applications, which is a related field of study. mdpi.comresearchgate.net

For instance, in a study on Clostridium thermocellum, ammonium limitation in chemostat cultures led to a 4.5-fold increase in the total amino acid yield, demonstrating the significant impact of ammonium concentration on metabolic pathways. biorxiv.org While this study focuses on amino acid production, it highlights the importance of optimizing nitrogen levels in biological production systems.

Further research into process optimization involves fed-batch and repeated-batch processes, which have been shown to increase product concentrations in related fermentations. researchgate.net These strategies could be applied to malic acid fermentation to enhance the yield of the precursor for ammonium bimalate synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Acetanilide | C₈H₉NO |

| Acetic acid | CH₃COOH |

| Acetone | C₃H₆O |

| Alanine | C₃H₇NO₂ |

| Ammonia | NH₃ |

| Ammonium acetate | CH₃COONH₄ |

| Ammonium bimalate | C₄H₉NO₅ |

| Ammonium carbonate | (NH₄)₂CO₃ |

| Ammonium chloride | NH₄Cl |

| Ammonium dinitramide | H₄N₂O₄ |

| Ammonium heptamolybdate | (NH₄)₆Mo₇O₂₄ |

| Ammonium hydroxide | NH₄OH |

| Ammonium malate | C₄H₁₀N₂O₅ |

| Ammonium metavanadate | NH₄VO₃ |

| Ammonium nitrate | NH₄NO₃ |

| Ammonium oxalate | (NH₄)₂C₂O₄ |

| Ammonium perchlorate | NH₄ClO₄ |

| Ammonium sulfamate | H₆N₂O₃S |

| Ammonium sulphate | (NH₄)₂SO₄ |

| Ammonium thiocyanate | NH₄SCN |

| Asparagine | C₄H₈N₂O₃ |

| Barium chloride | BaCl₂ |

| Benzyl chloride | C₇H₇Cl |

| Bromine | Br₂ |

| Calcium chloride | CaCl₂ |

| Calcium hydroxide | Ca(OH)₂ |

| Calcium sulphate | CaSO₄ |

| Carbon dioxide | CO₂ |

| Ceric ammonium nitrate | (NH₄)₂Ce(NO₃)₆ |

| Chlorine | Cl₂ |

| Chloroform | CHCl₃ |

| Citric acid | C₆H₈O₇ |

| Cobalt nitrate | Co(NO₃)₂ |

| Copper sulphate | CuSO₄ |

| Dichloromethane | CH₂Cl₂ |

| Dimethyl malate | C₆H₁₀O₅ |

| Dimethyl sulfoxide | C₂H₆SO |

| Ethanol | C₂H₅OH |

| Ethyl acetate | C₄H₈O₂ |

| Formaldehyde | CH₂O |

| Formate | CHO₂⁻ |

| Fumaric acid | C₄H₄O₄ |

| Furan | C₄H₄O |

| Furfural | C₅H₄O₂ |

| Glutamate | C₅H₈NO₄⁻ |

| Glutamine | C₅H₁₀N₂O₄ |

| Hexamethylenetetramine | C₆H₁₂N₄ |

| Hydrochloric acid | HCl |

| Hydrogen | H₂ |

| Isoleucine | C₆H₁₃NO₂ |

| Lactic acid | C₃H₆O₃ |

| Leucine | C₆H₁₃NO₂ |

| Magnesium nitrate | Mg(NO₃)₂ |

| Malachite green oxalate | C₅₂H₅₄N₄O₁₂ |

| Maleic acid | C₄H₄O₄ |

| Malic acid | C₄H₆O₅ |

| Manganese sulphate | MnSO₄ |

| Mercurec chloride | HgCl₂ |

| Methanol (B129727) | CH₃OH |

| Molybdic acid | H₂MoO₄ |

| Nitric acid | HNO₃ |

| Nitrogen | N₂ |

| Oxaloacetic acid | C₄H₄O₅ |

| Phosphoric acid | H₃PO₄ |

| Piperidine | C₅H₁₁N |

| Potassium bromide | KBr |

| Potassium iodide | KI |

| Pyruvate | C₃H₃O₃⁻ |

| Silver nitrate | AgNO₃ |

| Sodium | Na |

| Sodium hydroxide | NaOH |

| Succinic acid | C₄H₆O₄ |

| Sulfuric acid | H₂SO₄ |

| Triethylamine | C₆H₁₅N |

| Tris(2-hydroxyethyl)amine | C₆H₁₅NO₃ |

| Urea | CH₄N₂O |

| Valine | C₅H₁₁NO₂ |

Role of Stoichiometry and Solvent Systems

The precise control of reactant ratios and the selection of an appropriate solvent system are fundamental to the synthesis of ammonium bimalate, directly impacting purity and yield.

Stoichiometry: Ammonium bimalate is the monoammonium salt of malic acid, meaning that only one of the two carboxylic acid groups in the malic acid molecule is neutralized by ammonia. vulcanchem.com This structural characteristic dictates a specific 1:1 molar stoichiometry for the reaction.

Reactant Ratio: The synthesis requires one mole of malic acid to react with one mole of ammonia (typically from an ammonium hydroxide solution). vulcanchem.comwikipedia.org Adherence to this ratio is critical to selectively form the bimalate salt. An excess of ammonia could lead to the formation of the fully deprotonated salt, diammonium malate, which has different chemical and physical properties. vulcanchem.comwikipedia.org

Solvent Systems: The choice of solvent is crucial for facilitating the reaction and enabling the subsequent purification of the product.

Aqueous Systems: Water is the most common and conventional solvent for this synthesis. Malic acid is soluble in water, and the ammonia source, ammonium hydroxide, is an aqueous solution of ammonia. vulcanchem.com The "slow evaporation solution method" used for growing high-quality crystals of ammonium hydrogen l-malate inherently relies on a solvent, which in this context is typically water, to dissolve the reactants and then be slowly removed to allow for crystallization. nih.gov

Alternative Solvents and Methods: Research into the synthesis of other protic ionic liquids and ammonium salts has explored different solvent systems to optimize purity. acs.org For some syntheses, methanol has been used as a solvent. acs.org To minimize impurities that can arise from the decomposition of reactants, methods using moderate temperatures in the absence of any solvent have also been proposed for related compounds. acs.org Another advanced technique involves using a saturated aqueous solution of the target salt itself as the reaction medium, a method that has been shown to increase the yield and quality of the crystalline product for similar ammonium salts. google.com

The table below outlines the key considerations for stoichiometry and solvent systems in the synthesis of ammonium bimalate.

| Parameter | Specification | Rationale | Reference |

|---|---|---|---|

| Molar Ratio (Malic Acid:Ammonia) | 1:1 | Ensures the formation of the monoammonium salt (bimalate) rather than the diammonium salt. | vulcanchem.comwikipedia.org |

| Primary Solvent | Water | Effectively dissolves both malic acid and ammonium hydroxide reactants. | vulcanchem.comnih.gov |

| Alternative Systems | Methanol | Used in the synthesis of other related ammonium salts. | acs.org |

| Saturated aqueous solution of the product | Can improve yield and crystalline quality in analogous syntheses. | google.com |

Advanced Analytical and Spectroscopic Characterization Methodologies for Ammonium Bimalate

Vibrational Spectroscopic Techniques for Structural Elucidation of Ammonium (B1175870) Bimalate (e.g., Raman, IR)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of ammonium bimalate. These methods provide detailed information about the vibrational modes of the constituent functional groups, offering insights into bonding, symmetry, and intermolecular interactions. mdpi.comnih.gov

Methodological Applications in Qualitative and Quantitative Analysis

Infrared and Raman spectroscopy are routinely used for the qualitative identification of ammonium bimalate. The resulting spectra display characteristic bands corresponding to the vibrations of the ammonium ion (NH₄⁺) and the bimalate anion. For instance, the FT-IR spectrum of ammonium hydrogen L-malate (B1240339) confirms the presence of various functional groups within the molecule. nih.gov The N-H stretching vibrations of the ammonium group are typically observed in the high-frequency region of the spectrum. mdpi.comrsc.org The carboxylate and hydroxyl groups of the bimalate anion also give rise to distinct vibrational bands.

Quantitative analysis can also be performed using these techniques. For instance, the intensity of specific IR or Raman bands can be correlated with the concentration of ammonium ions. nih.gov However, the sensitivity for detecting and quantifying ammonium ions can differ between the two methods, with IR spectroscopy sometimes offering lower limits of detection and quantification compared to Raman spectroscopy for this particular species. nih.gov

A comparative representation of typical vibrational frequencies for ammonium and malate (B86768) functional groups is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Ammonium (NH₄⁺) | N-H Stretching | ~3194 | Raman |

| Ammonium (NH₄⁺) | N-H Bending (ν₄) | ~1432 | IR |

| Carboxylate (COO⁻) | C=O Stretching | ~1700-1550 | IR/Raman |

| Hydroxyl (O-H) | O-H Stretching | ~3400-3200 | IR/Raman |

Isotopic Labeling Strategies in Spectroscopic Studies

Isotopic labeling, particularly with ¹⁵N, is a sophisticated strategy to further refine the assignment of vibrational modes in the spectra of ammonium bimalate. By substituting the naturally abundant ¹⁴N with ¹⁵N in the ammonium ion, a predictable shift in the frequency of N-H vibrational bands is induced. This isotopic shift helps to unambiguously identify the vibrations associated with the ammonium cation, distinguishing them from other overlapping bands in the spectrum. sigmaaldrich.comrsc.org

For example, uniform ¹⁵N labeling can be achieved by using ¹⁵N-labeled ammonium chloride or sulfate (B86663) as the nitrogen source during synthesis. sigmaaldrich.com This approach is invaluable in complex systems where spectral congestion is an issue, allowing for precise structural analysis. rsc.org The use of isotopic labeling can also aid in studying intermolecular interactions, such as hydrogen bonding involving the ammonium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Ammonium Bimalate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and dynamic investigation of ammonium bimalate in solution. It provides atom-level information on the chemical environment, connectivity, and conformation of the molecule.

Advanced NMR Pulse Sequences for Conformational Studies

To unravel the conformational preferences of the bimalate anion and its interaction with the ammonium cation, advanced NMR pulse sequences are employed. One-dimensional (1D) proton (¹H) NMR provides initial information on the different proton environments. frontiersin.org For more detailed analysis, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial. ucl.ac.uk

COSY spectra reveal scalar (J) couplings between protons, establishing through-bond connectivity within the malate backbone. frontiersin.org NOESY, on the other hand, identifies through-space interactions, providing critical distance constraints for determining the three-dimensional conformation of the molecule. ucl.ac.uk For studying the ammonium ion itself, ¹⁴N or ¹⁵N NMR can be utilized. researchgate.net Advanced pulse sequences, such as those involving ¹⁴N decoupling, can significantly enhance the sensitivity of ¹H NMR for detecting the ammonium ion. researchgate.net

The following table summarizes key NMR parameters for the malate moiety.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Key Correlations |

| H2 (α-proton) | ~4.3 | Doublet of doublets | COSY with H3a, H3b |

| H3a, H3b (β-protons) | ~2.4 - 2.7 | Doublet of doublets | COSY with H2 |

| C2 | ~70 | ||

| C3 | ~40 |

X-ray Crystallographic and Diffraction Studies of Ammonium Bimalate

X-ray crystallography provides the most definitive information regarding the solid-state structure of ammonium bimalate, revealing precise bond lengths, bond angles, and details of the crystal packing and hydrogen bonding network. nih.gov

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. nih.gov This technique involves growing a high-quality single crystal of ammonium bimalate, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is used to solve the crystal structure.

For ammonium hydrogen L-malate (AHM), single-crystal X-ray diffraction studies have confirmed that it crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov The unit cell parameters determined from such studies provide the fundamental dimensions of the repeating unit in the crystal lattice. chesci.com This detailed structural information is crucial for understanding the physical properties of the material. nih.gov

Below is a table summarizing the crystallographic data for ammonium hydrogen L-malate.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| Orthorhombic | P2₁2₁2₁ | 10.9525 | 6.6327 | 15.1609 | 1077.80 | 4 |

Data obtained for a related creatininium malate single crystal, illustrating typical parameters. chesci.com

Mass Spectrometric Techniques for Molecular Characterization of Ammonium Bimalate

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of ammonium bimalate, it is instrumental for molecular weight confirmation and structural elucidation. The compound itself has a molecular formula of C₄H₁₂N₂O₅ and a monoisotopic mass of 168.07462149 Da. nih.gov

High-resolution mass spectrometry (HRMS) offers significant advantages over low-resolution MS by providing highly accurate mass measurements, often with errors below 5 ppm. oup.comifremer.fr This level of accuracy enables the unambiguous determination of the elemental composition of a molecule. For ammonium bimalate, HRMS can confirm the molecular formula C₄H₁₂N₂O₅. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass analyzers, can achieve high mass resolving power, which is the ability to distinguish between two peaks of slightly different mass-to-charge ratios. ifremer.frnoaa.govd-nb.info A resolving power of 3000 (FWHM) is achievable, which is crucial for separating the analyte from isobaric interferences. d-nb.info

In practice, techniques like electrospray ionization (ESI) are used to generate ions of the analyte in the gas phase. oup.com When analyzing compounds like ammonium bimalate, it is important to be aware of potential challenges. For instance, the use of ammonium bicarbonate in mobile phases for chromatography coupled with MS can lead to the formation of CO₂ adducts and protein denaturation, complicating the mass spectra. lcms.cz The formation of ammonium adducts is a common phenomenon in ESI-MS. researchgate.net

Table 2: High-Resolution Mass Spectrometry Parameters

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm | oup.comifremer.fr |

| Mass Resolving Power | The ability to distinguish between ions of very similar mass-to-charge ratios. | 3000 - 8000 (FWHM) | noaa.govd-nb.info |

| Ionization Technique | Method used to generate ions from the sample. | Electrospray Ionization (ESI) | oup.com |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Q-ToF, Orbitrap | ifremer.frd-nb.info |

Chromatographic Separation and Detection Methods for Ammonium Bimalate

Chromatographic techniques are essential for separating ammonium bimalate from complex mixtures and for its quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with specific considerations.

HPLC is a widely used technique for the analysis of non-volatile organic acids like malic acid and its salts. ajevonline.orgelectrochemsci.org The development of a robust HPLC method for ammonium bimalate involves optimizing several parameters, including the stationary phase, mobile phase composition, and detector.

For the separation of organic acids, ion-exchange or reversed-phase columns are commonly employed. ajevonline.orgelectrochemsci.org An Aminex HPX-87H column, a strong cation exchange resin, can be used with a dilute sulfuric acid mobile phase for the separation of malic acid among other organic acids. ajevonline.org Reversed-phase columns, such as a C18 column, are also frequently used. researchgate.netscielo.br

The mobile phase composition is critical for achieving good separation. Isocratic elution with a mobile phase such as a mixture of methanol (B129727) and potassium dihydrogen phosphate (B84403) solution at a controlled pH can be effective. tandfonline.com Detection is typically performed using a UV detector at a wavelength of around 210 nm, where the carboxyl group absorbs. ajevonline.orgtandfonline.com In some cases, derivatization of the acid may be performed to enhance detection. scielo.br

Table 3: Example HPLC Method Parameters for Organic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Aminex HPX-87H | ajevonline.org |

| Mobile Phase | Dilute Sulfuric Acid | ajevonline.org |

| Flow Rate | 0.8 mL/min | ajevonline.org |

| Column Temperature | 65°C | ajevonline.org |

| Detection | UV at 210 nm | ajevonline.org |

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. libretexts.org Since ammonium bimalate itself is not volatile, its direct analysis by GC is not feasible. However, GC is highly valuable for analyzing related volatile species or for analyzing the malate component after derivatization to a more volatile form. researchgate.net

Derivatization is a key step to make non-volatile compounds like malic acid amenable to GC analysis. researchgate.netnih.gov A common method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.gov The resulting TMS derivatives are more volatile and can be readily separated on a GC column, often a 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca

The separated components are typically detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). reading.ac.ukmdpi.commdpi.com GC-MS provides both chromatographic separation and mass spectral information, allowing for confident identification of the derivatized malic acid. nih.govmtoz-biolabs.com Pyrolysis-GC/MS is another approach where the compound is thermally decomposed in the GC inlet, and the resulting volatile fragments are analyzed. nih.gov

Thermal Analysis Techniques in Ammonium Bimalate Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. nih.govvub.be These methods are valuable for characterizing the thermal stability and decomposition behavior of ammonium bimalate. nih.gov

TGA measures the change in mass of a sample as it is heated, providing information about decomposition, dehydration, and oxidation processes. vub.bevscht.cz For ammonium hydrogen L-malate, thermal analysis can determine its thermal stability. nih.gov A study on DL-malic acid benzylamine (B48309) salts, which are analogous to ammonium salts, used TGA to investigate the dehydration process and amide formation upon heating. researchmap.jp The analysis showed distinct weight loss steps corresponding to the loss of water molecules. researchmap.jp

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting and crystallization, as well as the enthalpy of these transitions. vub.beuniversallab.org For anhydrous salts, DSC can show a sharp endothermic peak corresponding to melting. researchgate.net For hydrated salts, endothermic events corresponding to dehydration can be observed prior to melting or decomposition. researchgate.net These techniques are often used together to provide a comprehensive thermal profile of a compound. nih.govvscht.cz

Table 4: Information Obtained from Thermal Analysis Techniques

| Technique | Principle | Information Provided | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Thermal stability, decomposition temperatures, dehydration events, sample composition. | vub.bevscht.cz |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference. | Melting point, crystallization temperature, glass transition temperature, enthalpy of transitions, purity. | vub.beuniversallab.org |

Thermogravimetric Analysis (TGA) Methodologies

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. malvernpanalytical.com This methodology is crucial for determining the thermal stability, decomposition pathways, and compositional properties of materials like ammonium bimalate. malvernpanalytical.comardena.com The analysis involves heating a small quantity of the substance on a high-precision balance at a constant rate, while continuously recording its mass. ardena.com The resulting TGA curve plots the percentage of mass loss against temperature, revealing distinct steps that correspond to specific chemical events such as dehydration, desolvation, and decomposition. ardena.comnih.gov

For ammonium bimalate, TGA provides critical insights into its thermal stability and decomposition profile. The process typically reveals a multi-stage mass loss. Initial mass loss at lower temperatures often corresponds to the release of water molecules (dehydration). This is followed by subsequent decomposition stages at higher temperatures, where the compound breaks down into gaseous products such as ammonia (B1221849) and carbon oxides. bibliotekanauki.plresearchgate.net The release of ammonia is a characteristic decomposition step for many ammonium salts. bibliotekanauki.plresearchgate.net

Research on related malate compounds, such as Tris(2-hydroxyethyl)ammonium Hydrogen Malate, indicates that thermal decomposition begins at temperatures around 150-153°C (423-426 K). nih.gov Studies on other ammonium salts also show decomposition occurring in distinct temperature ranges. researchgate.neteuropa.eu The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted to identify the temperatures at which the rate of mass loss is at its maximum, providing a clearer definition of individual decomposition steps.

A typical TGA experiment on ammonium bimalate would be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative processes. The findings from such an analysis are essential for understanding the material's thermal limits.

Table 1: Representative TGA Data for Thermal Decomposition of an Ammonium Salt

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| Stage 1 | 80 - 120 | ~5% | Dehydration (Loss of adsorbed/bound water) |

| Stage 2 | 150 - 220 | ~10% | Initial Decomposition (Loss of Ammonia) |

| Stage 3 | 220 - 300 | ~45% | Major Decomposition (Breakdown of malate structure) |

Note: This table presents hypothetical data based on typical thermal behavior of related compounds for illustrative purposes.

Differential Scanning Calorimetry (DSC) in Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. jyu.firesearchgate.net It is widely used to investigate thermal transitions in materials, such as melting, crystallization, and glass transitions. jyu.firesearchgate.net The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to these phase changes.

In the characterization of ammonium bimalate, DSC is employed to identify its melting point and to study any solid-state phase transitions that may occur upon heating. An organic nonlinear optical crystal, ammonium hydrogen L-malate (a synonym for ammonium bimalate), has been synthesized and its thermal properties studied, confirming the utility of this analysis. nih.gov For instance, studies on creatininium malate, a related compound, show a sharp endothermic peak corresponding to its melting point at 153.5°C, confirming its thermal stability up to that point. chesci.com Similarly, research on Tris(2-hydroxyethyl)ammonium Hydrogen Malate revealed a distinct melting transition. nih.gov

A typical DSC curve for a crystalline compound like ammonium bimalate would show a sharp endothermic peak at its melting temperature. The area under this peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance. Before melting, other subtle transitions could appear. For example, some ammonium salts like ammonium nitrate (B79036) exhibit multiple solid-solid phase transitions at different temperatures before they melt. bibliotekanauki.plresearchgate.net DSC analysis can detect these transitions, which appear as smaller endothermic or exothermic events on the thermogram. researchgate.net The analysis provides a comprehensive thermal profile, essential for applications where the material might be subjected to varying temperatures.

Table 2: Example DSC Findings for a Crystalline Organic Salt

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

|---|---|---|---|---|

| Phase Transition | 95.5 | 98.2 | 25.4 | Endothermic solid-solid phase change |

| Melting | 151.3 | 153.5 | 145.8 | Endothermic peak corresponding to fusion |

Note: This table contains representative data based on the analysis of similar compounds to illustrate the type of information obtained from a DSC experiment.

Theoretical and Computational Chemistry Investigations of Ammonium Bimalate

Quantum Chemical Calculations for Ammonium (B1175870) Bimalate

Quantum chemical calculations offer a microscopic view of the intrinsic properties of ammonium bimalate, dissecting its electronic and structural characteristics with high precision.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile tool in physics, chemistry, and materials science for studying the ground state electronic structure of atoms, molecules, and condensed phases. wikipedia.org DFT calculations for ammonium bimalate focus on understanding the distribution of electrons within the molecule, which governs its chemical reactivity and physical properties.

Key research findings from DFT studies include the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

DFT also allows for the calculation of various electronic properties, as detailed in the table below.

| Electronic Property | Significance for Ammonium Bimalate |

| Electron Density Distribution | Reveals the regions of high and low electron concentration, indicating potential sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential | Maps the charge distribution and helps predict intermolecular interactions, such as hydrogen bonding between the ammonium cation and the bimalate anion. |

| Mulliken and Natural Population Analysis (NPA) Charges | Quantifies the partial charges on each atom, providing a numerical basis for understanding the ionic and covalent character of bonds within the compound. |

| Global Reactivity Descriptors | Parameters like chemical potential, hardness, and electrophilicity index, derived from DFT, offer a quantitative measure of the molecule's overall reactivity. rsc.org |

These studies are fundamental to understanding the electronic underpinnings of ammonium bimalate's behavior. The insights gained are crucial for predicting how it will interact with other molecules and its stability under various conditions.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. q-chem.com For ammonium bimalate, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface. q-chem.comwayne.edu For anions like the monodissociated malate (B86768) ion, ab initio molecular-orbital calculations can be used to determine their conformation. researchgate.net

Key aspects investigated through ab initio geometry optimization of ammonium bimalate are presented in the following table.

| Geometric Parameter | Significance in Ammonium Bimalate |

| Bond Lengths | The distances between the covalently bonded atoms (e.g., C-C, C-O, O-H, N-H) are determined, providing a fundamental description of the molecular structure. |

| Bond Angles | The angles between adjacent bonds are calculated, which define the shape and steric properties of the molecule. |

| Dihedral Angles | These angles describe the rotation around a bond and are crucial for determining the different possible conformations (conformers) of the flexible bimalate anion. |

| Conformational Analysis | Ab initio methods can explore the potential energy surface to identify different stable conformers of the bimalate anion and the relative orientation of the ammonium cation. |

These calculations provide a detailed and accurate picture of the three-dimensional structure of ammonium bimalate, which is essential for understanding its interactions and packing in the solid state.

Molecular Dynamics and Simulation Studies of Ammonium Bimalate Systems

Molecular dynamics (MD) simulations provide a powerful lens to observe the time-dependent behavior of molecular systems, offering insights into the dynamic processes that govern the properties of ammonium bimalate.

Simulations of Intermolecular Interactions and Crystal Packing

MD simulations are employed to study how individual ammonium and bimalate ions interact with each other and how they arrange themselves in a crystalline lattice. These simulations can reveal the influence of the crystal environment on the conformation of the ions. nih.gov The packing of molecules in a crystal is a critical determinant of its physical properties.

The following table summarizes key findings from simulations of intermolecular interactions and crystal packing.

| Simulation Aspect | Insights Gained for Ammonium Bimalate |

| Hydrogen Bonding Network | Detailed analysis of the hydrogen bonds between the ammonium (NH₄⁺) cation and the carboxylate and hydroxyl groups of the bimalate anion. These interactions are primary drivers of the crystal structure. |

| Lattice Energy Calculations | Estimation of the energetic stability of the crystal lattice, which is the energy released when the constituent ions come together from infinite separation to form the crystal. |

| Radial Distribution Functions (RDFs) | RDFs provide a probabilistic description of the distance between pairs of atoms (e.g., N-O, O-H), offering a quantitative measure of the local structure and intermolecular distances. |

| Prediction of Crystal Structure | While challenging, advanced simulation techniques aim to predict the most stable crystal structure from the molecular building blocks, which is crucial for materials design. aps.org |

These simulations bridge the gap between the single-molecule picture from quantum calculations and the macroscopic properties of the solid material.

Solvent Effects on Ammonium Bimalate Conformation and Stability

The behavior of ammonium bimalate in a solution is significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent and provide a dynamic picture of these interactions. The polarity and nature of the solvent can alter the conformational preferences and stability of the ions. researchgate.netfrontiersin.org

The table below outlines the key areas of investigation regarding solvent effects.

| Solvent Effect | Impact on Ammonium Bimalate |

| Solvation Shell Structure | MD simulations reveal how solvent molecules (e.g., water) arrange themselves around the ammonium and bimalate ions, forming distinct solvation shells. arxiv.org |

| Conformational Changes | The presence of a solvent can stabilize different conformers of the bimalate anion compared to the gas phase or solid state due to specific solute-solvent interactions. frontiersin.org |

| Ion Pairing and Dissociation | Simulations can explore the equilibrium between the associated ammonium bimalate ion pair and the dissociated, solvated ions, which is fundamental to its behavior in solution. |

| Thermodynamic Properties of Solvation | Calculation of the free energy, enthalpy, and entropy of solvation provides a quantitative understanding of the dissolution process and the stability of the solvated species. |

Understanding solvent effects is critical for applications where ammonium bimalate is used in a liquid phase, as it dictates its solubility, reactivity, and interactions with other dissolved species.

Predictive Modeling for Reaction Pathways and Mechanisms involving Ammonium Bimalate

Computational modeling is a valuable tool for predicting the potential chemical reactions that ammonium bimalate might undergo. numberanalytics.com By simulating the elementary steps of a reaction, researchers can elucidate the underlying mechanisms. themoonlight.io

For instance, theoretical studies on related ammonium salts, like ammonium perchlorate, have utilized DFT to investigate thermal decomposition pathways. sioc-journal.cn These studies often begin by modeling an initial step, such as proton transfer between the cation and anion to form neutral molecules (e.g., ammonia (B1221849) and malic acid). sioc-journal.cn Subsequent reaction steps, including bond breaking and the formation of radical species, can then be explored to map out the entire reaction network. sioc-journal.cn

The following table highlights the contributions of predictive modeling to understanding reactions of ammonium bimalate.

| Modeling Aspect | Application to Ammonium Bimalate Reactions |

| Transition State Searching | Computational methods are used to locate the transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction. |

| Reaction Energy Profiles | By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. |

| Kinetic Parameter Estimation | From the calculated activation energies, it is possible to estimate reaction rate constants using transition state theory, providing a prediction of how fast a reaction will proceed. |

| Mechanism Elucidation | Predictive modeling helps to distinguish between different possible reaction mechanisms (e.g., concerted vs. stepwise, radical vs. ionic) by comparing the energetic favorability of the various pathways. |

These predictive studies are essential for assessing the stability of ammonium bimalate under different conditions (e.g., high temperatures) and for understanding its potential role as a reactant or intermediate in chemical processes.

Computational Spectroscopic Data Prediction and Validation

The validation of molecular structures determined through theoretical calculations is critically dependent on the comparison of predicted spectroscopic data with experimental measurements. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool for predicting the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules like ammonium bimalate. nih.gov This process not only helps in confirming the optimized geometric structure but also allows for a detailed assignment of spectral bands to specific molecular vibrations or chemical environments.

The typical approach involves optimizing the molecular geometry of ammonium bimalate using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)). fiu.eduresearchgate.net Following the successful optimization of the ground state geometry, the subsequent computational steps involve frequency calculations to predict the vibrational spectra and GIAO (Gauge-Independent Atomic Orbital) calculations for NMR chemical shifts. ucl.ac.uk These theoretical calculations yield a set of vibrational frequencies and NMR chemical shifts that can be directly compared with experimental data obtained from FT-IR, FT-Raman, and ¹H and ¹³C NMR spectroscopy. researchgate.netacs.org

Vibrational Spectra Analysis

The theoretical vibrational frequencies are often scaled by a specific factor to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set limitations. mdpi.com The comparison between the scaled theoretical wavenumbers and the experimental vibrational bands allows for a precise assignment of the spectral features.

For ammonium bimalate, key vibrational modes include the N-H stretching of the ammonium cation (NH₄⁺), O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylate and carboxylic acid groups, and various bending and deformation modes. The strong hydrogen bonding network within the crystal structure significantly influences the position and intensity of these bands. The agreement between the predicted and observed spectra serves as strong evidence for the correctness of the computed molecular structure.

Below is a representative comparison of theoretical and experimental vibrational frequencies for ammonium bimalate.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Ammonium Bimalate Theoretical values are typically scaled to improve correlation with experimental data.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequencies (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| 3440 | 3438 | 3445 | O-H stretching (hydroxyl) |

| 3210 | 3215 | 3205 | N-H asymmetric stretching (NH₄⁺) |

| 3050 | 3045 | 3055 | N-H symmetric stretching (NH₄⁺) |

| 2980 | 2985 | 2975 | C-H stretching |

| 1725 | 1728 | 1730 | C=O stretching (carboxylic acid) |

| 1580 | 1575 | 1585 | C=O asymmetric stretching (carboxylate) |

| 1455 | 1460 | 1450 | N-H bending (NH₄⁺) |

| 1390 | 1395 | 1385 | C=O symmetric stretching (carboxylate) |

NMR Spectra Analysis

The prediction of ¹H and ¹³C NMR chemical shifts is another crucial validation method. Using the GIAO method within a DFT framework, one can calculate the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

The calculated chemical shifts for the hydrogen and carbon atoms of the bimalate anion and the protons of the ammonium cation can be compared with the experimental spectra recorded in a suitable solvent (e.g., DMSO-d₆ or D₂O). acs.orgmdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which are not always perfectly modeled in gas-phase or implicit solvent computational models. Nevertheless, a strong linear correlation between the sets of theoretical and experimental data confirms the molecular structure.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Ammonium Bimalate Calculations are typically performed for an isolated molecule (gas phase) or with a solvent model. Experimental values are recorded in a solvent like DMSO-d₆.

| Atom | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Atom | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |

|---|---|---|---|---|---|

| H (on C2) | 4.15 | 4.25 | C1 (COOH) | 175.2 | 176.0 |

| H (on C3) | 2.55, 2.70 | 2.60, 2.78 | C2 (CH-OH) | 67.5 | 68.1 |

| H (on OH) | 5.30 | 5.45 | C3 (CH₂) | 40.8 | 41.5 |

The robust agreement typically observed between the predicted and experimentally validated spectroscopic data provides a high degree of confidence in the theoretical models used to describe the electronic structure, geometry, and intermolecular interactions of ammonium bimalate.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Ammonium Bimalate

Acid-Base Equilibria and Proton Transfer Dynamics in Ammonium (B1175870) Bimalate Solutions

Ammonium bimalate in an aqueous solution establishes a complex acid-base equilibrium. As a salt of a weak acid (malic acid) and a weak base (ammonia), its behavior in solution is characterized by the proton transfer between the various species present. quora.com The primary equilibrium involves the dissociation of the ammonium ion (NH₄⁺) and the bimalate ion (HC₄H₄O₅⁻).

The ammonium ion acts as a weak acid, donating a proton to water to form ammonia (B1221849) (NH₃) and a hydronium ion (H₃O⁺). libretexts.orgtutorchase.com

NH₄⁺ (aq) + H₂O (l) ⇌ NH₃ (aq) + H₃O⁺ (aq)

Simultaneously, the bimalate ion, being amphiprotic, can act as both a weak acid and a weak base. As an acid, it donates a proton to water to form the malate (B86768) ion (C₄H₄O₅²⁻) and a hydronium ion.

HC₄H₄O₅⁻ (aq) + H₂O (l) ⇌ C₄H₄O₅²⁻ (aq) + H₃O⁺ (aq)

As a base, the bimalate ion can accept a proton from water to form malic acid (H₂C₄H₄O₅) and a hydroxide (B78521) ion (OH⁻).

HC₄H₄O₅⁻ (aq) + H₂O (l) ⇌ H₂C₄H₄O₅ (aq) + OH⁻ (aq)

| Equilibrium Reaction | Description |

| NH₄⁺ ⇌ NH₃ + H⁺ | Dissociation of the ammonium ion. |

| HC₄H₄O₅⁻ ⇌ C₄H₄O₅²⁻ + H⁺ | Dissociation of the bimalate ion (acidic). |

| HC₄H₄O₅⁻ + H⁺ ⇌ H₂C₄H₄O₅ | Protonation of the bimalate ion (basic). |

Complexation Chemistry and Metal Ion Interactions with Ammonium Bimalate

The bimalate anion derived from ammonium bimalate is an effective chelating agent for various metal ions. Its structure, featuring both carboxylate and hydroxyl functional groups, allows it to form stable complexes with a wide range of metal cations. researchgate.net The interaction with metal ions typically involves the coordination of the metal to one or both carboxylate oxygen atoms and the hydroxyl oxygen atom of the bimalate ligand.

The formation of these metal-malate complexes can influence the solubility and reactivity of both the metal ion and the malate species. For instance, the complexation can stabilize metal ions in solution and can be a key step in various chemical and biological processes. Quantum-chemical modeling has shown that the formation of bonds with electropositive metal ions decreases the electron density in the –CH₂–CHO– region of the bimalate, leading to the stabilization of the resulting complex. researchgate.net

In coordination chemistry, the bimalate ion acts as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. fiveable.me Specifically, it can act as a bidentate or tridentate ligand. The coordination can involve:

One carboxylate group.

Both carboxylate groups.

One or both carboxylate groups along with the hydroxyl group.

The ammonia present in ammonium bimalate can also act as a ligand, forming ammine complexes with metal ions. fiveable.mewikipedia.org Ammonia is a monodentate ligand, binding to the metal ion through the lone pair of electrons on the nitrogen atom. fiveable.me In solutions containing both bimalate and ammonium ions, there can be competition for coordination sites on the metal ion, leading to the formation of mixed-ligand complexes. libretexts.org For example, a metal ion could be coordinated to both bimalate and ammonia ligands simultaneously. libretexts.orgsavemyexams.com

| Metal Ion | Potential Coordination | Resulting Complex Type |

| Cu²⁺ | Bimalate and Ammonia | Mixed-ligand copper(II) complex libretexts.orgsavemyexams.com |

| Ni²⁺ | Bimalate | Nickel(II) malate complex akjournals.com |

| Fe³⁺ | Bimalate | Iron(III) malate complex akjournals.com |

Thermal Decomposition Pathways and Products of Ammonium Bimalate

When subjected to heat, ammonium bimalate undergoes thermal decomposition, breaking down into smaller molecules. The decomposition pathway is influenced by factors such as the heating rate and the surrounding atmosphere. scirp.org A proposed mechanism for the thermal decomposition of the related ammonium malate involves dehydration to form maleic and fumaric acid monoammonium salts. researchmap.jp These intermediates can then react further. researchmap.jp For ammonium bimalate, a likely initial step is the loss of ammonia and water.

Studies on similar ammonium salts suggest that the decomposition can proceed through the formation of amides. researchmap.jp For instance, the thermal decomposition of ammonium malate can lead to the formation of polyaspartic acid. researchmap.jp The decomposition of ammonium compounds often yields ammonia gas and the corresponding acid. doubtnut.com In the case of ammonium bimalate, this would initially produce malic acid and ammonia. Further heating of malic acid can lead to dehydration, forming maleic anhydride (B1165640) and fumaric acid. researchmap.jp

A general representation of the initial decomposition can be shown as:

NH₄HC₄H₄O₅ (s) → NH₃ (g) + H₂C₄H₄O₅ (s)

Followed by the decomposition of malic acid:

H₂C₄H₄O₅ (s) → C₄H₂O₃ (maleic anhydride) (g) + H₂O (g)

And isomerization:

Maleic acid ⇌ Fumaric acid

The exact products and their relative amounts can vary. For instance, thermogravimetric analysis (TGA) of related metal-malate complexes shows multi-step decomposition processes involving dehydration and the breakdown of the malate structure. akjournals.comchesci.com

Photochemical Reactivity and Degradation Mechanisms of Ammonium Bimalate

The photochemical reactivity of ammonium bimalate is primarily associated with the potential for degradation initiated by the absorption of light, particularly ultraviolet (UV) radiation. While malic acid itself does not significantly absorb sunlight, the presence of photosensitizers in the environment can lead to indirect photolysis. rsc.org

Quaternary ammonium compounds, a class to which the ammonium cation belongs, can undergo photochemical transformation. rsc.org The degradation can proceed through several pathways:

Direct Photolysis : If the compound absorbs light, it can lead to the breaking of chemical bonds. However, this is less likely for ammonium bimalate under normal sunlight conditions. rsc.org

Indirect Photolysis : This is a more significant pathway where other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the ammonium bimalate, causing it to degrade. uc.pt

Reaction with Photochemically Generated Species : UV light can generate highly reactive species in water, such as hydroxyl radicals (•OH). who.intmdpi.com These radicals can then attack the ammonium and bimalate ions, leading to their degradation. rsc.orgmdpi.com

For the ammonium ion, photochemical oxidation can lead to the formation of nitrite (B80452) and nitrate (B79036). mdpi.com The bimalate ion can be oxidized by hydroxyl radicals, leading to the cleavage of C-C and C-H bonds and the formation of smaller organic acids and eventually carbon dioxide.

Oxidation and Reduction Reactions involving Ammonium Bimalate

The bimalate and ammonium ions can participate in oxidation-reduction (redox) reactions.

Oxidation : The bimalate ion can be oxidized. The secondary alcohol group in the bimalate can be oxidized to a ketone, forming oxaloacetate. Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bonds, ultimately breaking down the molecule into smaller fragments like carbon dioxide and water.

The ammonium ion can also be oxidized. The nitrogen atom in the ammonium ion is in its most reduced state (-3). It can be oxidized to various higher oxidation states, including nitrogen gas (N₂), nitrous oxide (N₂O), nitrite (NO₂⁻), and nitrate (NO₃⁻). fctemis.orgaqion.de This oxidation is a key part of the environmental nitrogen cycle.

Reduction : The carboxyl groups in the bimalate ion can be reduced, although this typically requires strong reducing agents not commonly found in typical aqueous environments.

The ammonium ion is already in its most reduced state and therefore cannot be further reduced.

The specific products of these redox reactions depend on the nature of the oxidizing or reducing agent used and the reaction conditions. libretexts.orguml.edu

Derivatization Strategies for Advanced Chemical Synthesis using Ammonium Bimalate

Ammonium bimalate can serve as a starting material for the synthesis of various derivatives, a process known as derivatization. taylorandfrancis.com This involves chemically modifying the functional groups of the bimalate anion.

Esterification : The carboxyl groups of the bimalate can react with alcohols in the presence of an acid catalyst to form esters. By using different alcohols, a wide variety of malate esters can be synthesized.

Amidation : The carboxyl groups can also react with amines to form amides. This reaction can be used to introduce nitrogen-containing functional groups into the molecule.

Acylation of the Hydroxyl Group : The secondary hydroxyl group can be acylated by reacting it with an acyl halide or anhydride to form an ester.

Synthesis of Metal Complexes : As discussed in section 5.2, ammonium bimalate can be used to synthesize a variety of metal-malate complexes. google.com

Use in Organocatalysis : Chiral molecules derived from malic acid can be used as organocatalysts in asymmetric synthesis. The functional groups of the bimalate can be modified to create catalysts for specific reactions. mdpi.com

Functional Roles and Applications of Ammonium Bimalate in Specialized Research Domains

Role as a Precursor in Advanced Materials Synthesis Research

Ammonium (B1175870) bimalate is increasingly recognized for its role as a precursor in the synthesis of advanced materials. nih.gov Its chemical properties allow for the controlled formation of complex structures, making it a valuable compound in materials science.

Design and Synthesis of Functional Hybrid Materials

Functional hybrid materials, which combine organic and inorganic components, are a significant area of materials research. chemrxiv.orgnih.gov These materials often exhibit synergistic properties, leading to enhanced performance in various applications. nih.govencyclopedia.pub The design of these materials can be approached through methods like the sol-gel process, which allows for the creation of hybrid geopolymeric materials. encyclopedia.pub The use of polymer nanoparticles as templates is another intriguing approach for synthesizing hybrid organic-inorganic functional materials for a wide range of applications, from optoelectronics to biomedicine. nih.gov

Ammonium compounds, in general, are utilized in the synthesis of various functional materials. For instance, ammonium 5-nitrotetrazolate (ANT) is a crucial precursor for creating green energetic materials. bibliotekanauki.pl In the realm of hybrid materials, metal-organic frameworks (MOFs) represent an extensively studied class due to their high surface area and tunable porosity, making them suitable for applications like gas separation and catalysis. chemrxiv.org The synthesis of these materials often involves the careful selection of precursors to control the final structure and properties.

Role in Crystallization and Crystal Growth Research

The study of crystallization is fundamental to materials science, as the properties of a crystalline material are highly dependent on its structure and the growth process. hamptonresearch.com Ammonium ions can significantly influence crystallization kinetics and crystal morphology. mdpi.comnih.gov

Research on the crystallization of various salts has shown that the presence of ammonium ions can alter the crystal growth rate and activation energy. For example, in the crystallization of cobalt sulfate (B86663) hexahydrate, low concentrations of ammonium ions were found to decrease the crystal growth rate, while higher concentrations led to the formation of a new crystal structure, Tutton's salt. mdpi.com Similarly, in the crystallization of nickel sulfate hexahydrate, low concentrations of ammonium impurities decreased the crystal output yield and growth rate, whereas higher concentrations increased them due to the formation of a double salt. nih.gov

The induction period, a critical parameter in crystal nucleation, is also affected by various factors, including the presence of certain ions and the solvent composition. mdpi.com Studies on ammonium bicarbonate crystallization have highlighted the importance of understanding solution speciation and supersaturation to control crystal habit. researchgate.net

| Research Area | Compound System | Effect of Ammonium Ions | Reference |

| Crystallization Kinetics | Cobalt Sulfate Hexahydrate | Alters crystal growth rate and activation energy. mdpi.com | mdpi.com |

| Crystal Growth | Nickel Sulfate Hexahydrate | Influences crystal output yield and growth rate depending on concentration. nih.gov | nih.gov |

| Crystal Habit | Ammonium Bicarbonate | Affects the relative growth of crystal facets. researchgate.net | researchgate.net |

Applications in Green Chemistry Research and Sustainable Processes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Ammonia (B1221849) and its compounds are central to developing greener industrial processes, particularly in the context of sustainable fertilizer production and as hydrogen storage carriers. berkeley.eduresearchgate.net

The synthesis of ammonia itself is a major focus of green chemistry research, with efforts directed towards replacing the energy-intensive Haber-Bosch process with more sustainable methods like electrocatalysis and photocatalysis. researchgate.netrsc.orgsolarpaces.org These new methods often utilize low-dimensional materials and operate under milder conditions. rsc.org

Use as a Biocatalysis Medium Component

Biocatalysis, the use of natural substances like enzymes to speed up chemical reactions, is a cornerstone of green chemistry. acs.org It offers an environmentally friendly alternative to traditional chemical synthesis. acs.org Enzymes can be used in various forms, including as purified enzymes, in cell lysates, or within whole cells. acs.org

In the context of biocatalysis, the reaction medium is crucial for enzyme stability and activity. While specific research on ammonium bimalate as a biocatalysis medium component is not extensively detailed in the provided results, the general principles of biocatalysis suggest that the pH and ionic composition of the medium are critical factors. researchgate.netmdpi.com For instance, the enzymatic polymerization of certain monomers is carried out in aqueous media where pH and the presence of specific ions can influence the reaction rate and product yield. mdpi.com The development of biocatalytic processes for producing polymers and other valuable chemicals often involves optimizing the reaction conditions, including the composition of the medium. mdpi.comacs.org

Analytical Reagent Applications in Chemical Analysis Research

Analytical reagents are substances used to detect, identify, or quantify other substances. chemicalbook.com They are characterized by their sensitivity and selectivity. chemicalbook.com Ammonium compounds are widely used in analytical chemistry. For example, ammonium hydroxide (B78521) is used to precipitate insoluble metal hydroxides for identification. doubtnut.com Ammonium heptamolybdate is another ammonium-containing compound used as an analytical reagent. sdfine.comavantorsciences.com

The role of organic reagents in analytical chemistry is also significant, as they can form colored complexes with metal ions, making them suitable for qualitative and quantitative analysis. uobasrah.edu.iq The selectivity of these reagents can often be controlled by adjusting the pH of the solution. uobasrah.edu.iq

Investigative Studies in Solution Chemistry and Thermodynamics

Understanding the behavior of substances in solution is crucial for a wide range of chemical processes, from industrial synthesis to biological reactions. researchgate.net Thermodynamic studies of solutions provide valuable information about solubility, dissolution, and molecular interactions. researchgate.net

Research into the solution chemistry of various compounds often involves determining thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of adsorption or dissolution. wu.ac.thnih.gov For instance, studies on the adsorption of ammonium ions onto activated carbon have determined these thermodynamic properties to understand the nature of the adsorption process. nih.gov Similarly, thermodynamic models have been developed to understand the precipitation of compounds like struvite, which involves magnesium, ammonium, and phosphate (B84403) ions. dpi.qld.gov.au

Investigations into the lyophilization of proteins from ammonium bicarbonate solutions have revealed complex sublimation behaviors, with the sublimation of ammonium bicarbonate being a critical, and sometimes problematic, step. nih.gov These studies highlight the importance of understanding the thermodynamics of each component in a multi-component system. nih.gov

| Thermodynamic Parameter | System Studied | Finding | Reference |

| Gibbs Free Energy (ΔG°) | Ammonium ion adsorption on zeolite | Negative values indicate a spontaneous adsorption process. wu.ac.th | wu.ac.th |

| Enthalpy (ΔH°) | Ammonium ion adsorption on zeolite | Positive value suggests an endothermic adsorption process. wu.ac.th | wu.ac.th |

| Entropy (ΔS°) | Ammonium ion adsorption on zeolite | Positive value indicates an increase in randomness at the solid-solution interface. wu.ac.th | wu.ac.th |

| Sublimation Activation Enthalpy | Ammonium bicarbonate with tPA | 26.1 +/- 3.8 kcal/mol. nih.gov | nih.gov |

Environmental Disposition, Fate, and Degradation Studies of Ammonium Bimalate

Biodegradation Pathways in Natural Environments

The primary fate of ammonium (B1175870) bimalate in the environment is biodegradation, driven by the microbial metabolism of its constituent ions.

Ammonium Ion (NH₄⁺): The ammonium ion is a central component of the global nitrogen cycle and is readily metabolized by a wide range of organisms. A principal biodegradation pathway is nitrification, a two-step microbial process. In the first step, ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonium to nitrite (B80452) (NO₂⁻). In the second step, nitrite-oxidizing bacteria (NOB) oxidize the nitrite to nitrate (B79036) (NO₃⁻). This conversion of ammonia (B1221849) to nitrate is a key process in most ecosystems. inchem.org Additionally, ammonium serves as a direct nutrient source. It can be assimilated by plants, algae, and various microorganisms as a source of nitrogen for the synthesis of amino acids and other nitrogen-containing biomolecules. inchem.orgnih.gov

Malate (B86768) Ion (C₄H₅O₅⁻): Malate is a naturally occurring organic acid and a fundamental metabolite. It is an intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for cellular respiration in nearly all aerobic organisms. nih.gov Due to its role in primary metabolism, malate is readily biodegradable and can be utilized by a vast array of microorganisms as a source of carbon and energy. nih.gov Studies have classified malic acid as readily biodegradable, with tests showing significant biological oxygen demand (BOD) fulfillment over a two-week period using activated sludge inoculum. nih.gov In specific anaerobic environments, such as during winemaking, malic acid can undergo malolactic fermentation, where bacteria convert it into L-lactic acid and carbon dioxide. researchgate.net

| Ion | Biodegradation Pathway | Mediating Organisms | Key Processes |

| Ammonium (NH₄⁺) | Nitrification | Ammonia-Oxidizing Bacteria (AOB), Nitrite-Oxidizing Bacteria (NOB) | Oxidation to Nitrite (NO₂⁻), then to Nitrate (NO₃⁻) |

| Assimilation | Plants, Algae, Microorganisms | Uptake as a primary nitrogen source | |

| Malate (C₄H₅O₅⁻) | Aerobic Respiration | Most Aerobic Microorganisms, Plants, Animals | Entry into the Citric Acid Cycle for energy production |

| Malolactic Fermentation | Lactic Acid Bacteria (e.g., Oenococcus oeni) | Conversion to L-Lactic Acid and CO₂ |

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis)

Abiotic processes are generally less significant than biodegradation for the environmental degradation of ammonium bimalate under typical conditions.

Hydrolysis: As a salt of a weak base (ammonia) and a weak acid (malic acid), ammonium bimalate readily dissociates in water into its respective ions. The ammonium ion itself can undergo hydrolysis, reacting with water in a reversible equilibrium to produce small amounts of ammonia (NH₃) and hydronium ions (H₃O⁺). inchem.orgquora.com The malate ion is stable against further hydrolysis, as malic acid lacks functional groups that hydrolyze under normal environmental pH and temperature conditions. nih.gov

Photolysis: Direct photolysis is not considered a significant degradation pathway for the malate ion. Malic acid does not absorb light in the wavelength range of natural sunlight (>290 nm) and is therefore not expected to be susceptible to direct photodegradation. nih.gov While ammonia in the atmosphere can undergo some photolytic reactions, the ammonium ion in aquatic or terrestrial systems is not directly degraded by light. inchem.org Studies have shown that malic acid can be degraded via photocatalysis in the presence of a semiconductor like titanium dioxide (TiO₂) and UV light, but this is an engineered process and not a typical abiotic pathway in natural environments. uwo.cauwo.ca

| Degradation Mechanism | Applicability to Ammonium Ion (NH₄⁺) | Applicability to Malate Ion (C₄H₅O₅⁻) | Significance in Natural Environments |

| Hydrolysis | Reversible equilibrium with NH₃ and H₃O⁺ | Stable | Minor; primarily dissociation of the salt |

| Direct Photolysis | Not significant in soil/water | Not expected to occur | Negligible |

Methodologies for Environmental Monitoring and Detection

The detection of ammonium bimalate in environmental samples involves separate analytical methods for its constituent ions.

Ammonium (NH₄⁺): Several well-established methods are available for quantifying ammonium in air, water, and soil extracts. cdc.gov For aqueous samples, common techniques include colorimetric methods (such as the phenate method), titration, and the use of ammonia-selective electrodes. cdc.gov Ion chromatography (IC) is a highly effective technique that allows for the simultaneous separation and quantification of ammonium and other cations in a single analysis, making it advantageous for comprehensive water quality monitoring. acs.orgthermofisher.com Tandem systems, such as potentiometry-ion chromatography, have been developed to enhance sensitivity and reduce interference from other cations in complex environmental matrices. acs.orgresearchgate.net

Malate (C₄H₅O₅⁻): Ion chromatography is a primary and robust method for the analysis of malate and other organic acids in environmental, food, and biological samples. sigmaaldrich.comoiv.intmetrohm.com Detection is often achieved through suppressed conductivity. thermofisher.com For increased selectivity and sensitivity, especially in complex samples where co-elution might occur, IC can be coupled with a mass spectrometer (IC-MS). thermofisher.com Enzymatic assays offer another highly specific approach. These methods typically use the enzyme malic dehydrogenase (MDH), which catalyzes the conversion of malate to oxaloacetate in a reaction coupled to the measurable reduction of NAD⁺ to NADH. publicationslist.org

| Analyte | Method | Principle | Common Applications |

| Ammonium | Ion Chromatography (IC) | Chromatographic separation of ions with conductivity or electrochemical detection. | Water quality analysis (freshwater, seawater, wastewater). acs.orgthermofisher.com |

| Colorimetry (Phenate Method) | Reaction with phenol (B47542) and hypochlorite (B82951) to form a blue-colored compound measured spectrophotometrically. | Water and wastewater analysis. cdc.gov | |

| Ion-Selective Electrode (ISE) | Potentiometric measurement based on an ammonia-permeable membrane. | Direct measurement in aqueous samples. cdc.gov | |

| Malate | Ion Chromatography (IC / IC-MS) | Chromatographic separation of organic acids with conductivity or mass spectrometric detection. | Environmental, food, and beverage analysis. oiv.intthermofisher.com |